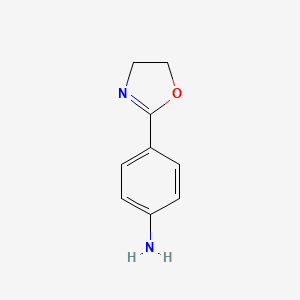

4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline

Beschreibung

Contextualization of Oxazoline (B21484) and Aniline (B41778) Scaffolds in Modern Organic Chemistry Research

Both oxazoline and aniline moieties are independently significant in organic chemistry. The oxazoline ring is a privileged structure, frequently incorporated into ligands for asymmetric catalysis due to its ability to coordinate with metal centers and create a chiral environment. rsc.org Oxazolines are also found in various natural products and are utilized as monomers in the synthesis of specialized polymers. mdpi.com Their stability and the synthetic accessibility of a wide range of derivatives contribute to their widespread use.

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of organic compounds. The amino group on the aromatic ring is a key functional handle that allows for a multitude of chemical transformations, including diazotization, acylation, and alkylation. This reactivity makes anilines indispensable in the production of dyes, polymers, and pharmaceuticals. The incorporation of an aniline moiety into a larger molecule, such as in 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline, therefore opens up numerous possibilities for creating more complex and functionalized structures. chemicalbook.com

Historical Perspective on the Discovery and Initial Academic Exploration of this compound

While the precise moment of discovery for this compound is not extensively documented in readily available historical records, the synthesis of 2-aryl-2-oxazolines has been a subject of academic interest for a considerable time. A key synthetic route to this class of compounds was reported in a 1987 publication in the journal Synthesis. This method, which involves the reaction of 4-aminobenzonitrile (B131773) with ethanolamine (B43304), provides a direct pathway to the target molecule. Early explorations into 2-substituted oxazolines were driven by the need for new heterocyclic systems with potential applications in various fields of chemistry. The development of efficient synthetic methods was a crucial first step in enabling further investigation into the properties and utility of these compounds.

Significance of this compound in Contemporary Chemical Research

In contemporary research, this compound is recognized as a valuable bifunctional molecule. The presence of both a nucleophilic amino group and a coordinating oxazoline ring allows it to be used as a versatile building block and ligand.

The aniline moiety can be readily modified to introduce other functional groups or to be incorporated into larger polymer chains. chemicalbook.com This makes the compound a useful monomer for the synthesis of functional polymers with tailored properties. The oxazoline ring, on the other hand, can act as a ligand for a variety of metal ions, making the compound and its derivatives of interest in the field of coordination chemistry and catalysis. nih.gov The combination of these two functionalities in a single molecule allows for the design of complex molecular architectures with specific functions.

Scope and Objectives of Academic Investigations concerning this compound

Academic investigations into this compound and related compounds are typically focused on several key areas:

Synthesis and Methodology: Developing new and improved methods for the synthesis of 2-aryl-2-oxazolines, with a focus on efficiency, sustainability, and substrate scope.

Coordination Chemistry: Exploring the coordination behavior of the oxazoline and aniline functionalities with various metal centers to create novel metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes with interesting structural and electronic properties.

Catalysis: Utilizing the compound and its derivatives as ligands in homogeneous and heterogeneous catalysis, particularly in asymmetric synthesis where the chiral environment provided by the oxazoline ring can be exploited.

Materials Science: Incorporating the molecule as a monomer or a functional additive in the development of new polymers with specific thermal, optical, or electronic properties.

Medicinal Chemistry: Using the scaffold as a starting point for the synthesis of more complex molecules with potential biological activity, leveraging the known pharmacological importance of both aniline and oxazoline-containing compounds.

The overarching goal of this research is to fully exploit the unique chemical properties of this compound to create new and useful molecules and materials.

Interactive Data Tables

Below are tables summarizing some of the known properties of this compound.

| Property | Value | Source |

|---|---|---|

| Appearance | Yellow to orange solid | |

| Molecular Weight | 162.19 g/mol | |

| Storage Temperature | 2-8°C, protect from light |

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H10N2O | |

| CAS Number | 54472-46-7 |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTGVXOSFVZIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10329799 | |

| Record name | 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54472-46-7 | |

| Record name | 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 4,5 Dihydro 1,3 Oxazol 2 Yl Aniline and Its Advanced Precursors

Established Synthetic Routes to the 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline Core Structure

The construction of the 2-aryl-2-oxazoline system, the core of this compound, can be achieved through several well-established synthetic disconnections. These routes typically involve the formation of the oxazoline (B21484) ring from precursors bearing the 4-aminophenyl or a protected/precursor functional group.

Synthesis via Nitrile-mediated Cyclization Approaches

A prevalent and direct method for the synthesis of 2-aryl-2-oxazolines is the reaction of a nitrile with a 2-amino alcohol. For the synthesis of this compound, this approach would ideally utilize 4-aminobenzonitrile (B131773) and 2-aminoethanol. The reaction can be promoted by various catalysts or conducted under high-temperature, metal-free conditions.

A common strategy involves the use of a precursor, 4-nitrobenzonitrile, which upon cyclization with 2-aminoethanol yields 2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole (B3023292). The subsequent reduction of the nitro group provides the target aniline (B41778) derivative. This two-step sequence is often preferred to avoid potential side reactions associated with the free amino group under cyclization conditions.

The cyclization of nitriles with amino alcohols can be catalyzed by a range of Lewis acids or transition metal complexes. For instance, copper-N-heterocyclic carbene (NHC) complexes have been shown to facilitate this transformation under milder conditions than previously reported methods. organic-chemistry.org

Table 1: Representative Conditions for Nitrile-mediated Cyclization

| Precursor (Nitrile) | Reagent | Catalyst/Conditions | Product | Yield (%) |

| 4-Nitrobenzonitrile | 2-Aminoethanol | ZnCl₂, heat | 2-(4-Nitrophenyl)-4,5-dihydro-1,3-oxazole | Moderate to Good |

| 4-Nitrobenzonitrile | 2-Aminoethanol | Cu(I) catalyst, base | 2-(4-Nitrophenyl)-4,5-dihydro-1,3-oxazole | Good to Excellent |

| 4-Aminobenzonitrile | 2-Aminoethanol | High temperature, neat | This compound | Variable |

The reduction of the intermediate 2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole can be accomplished using standard procedures, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride (SnCl₂) or sodium dithionite (B78146) (Na₂S₂O₄).

Synthesis through Amide Cyclodehydration Pathways

The dehydrative cyclization of N-(2-hydroxyethyl)amides is arguably the most widely utilized method for the synthesis of 2-oxazolines. researchgate.net For the target molecule, this involves the preparation of N-(2-hydroxyethyl)-4-aminobenzamide or its nitro analogue, N-(2-hydroxyethyl)-4-nitrobenzamide, followed by cyclization.

The precursor amide is typically synthesized by the acylation of 2-aminoethanol with the corresponding benzoic acid derivative (e.g., 4-nitrobenzoyl chloride). The subsequent cyclization requires a dehydrating agent to facilitate the ring closure. A variety of reagents have been developed for this purpose, ranging from stoichiometric reagents to catalytic systems.

Common dehydrating agents include phosphorus-based reagents like polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅), as well as activating agents like thionyl chloride (SOCl₂) which converts the amide to an imidoyl chloride that readily cyclizes. More modern reagents include diethylaminosulfur trifluoride (DAST) and its less hazardous counterparts. google.combloomtechz.com

Table 2: Dehydrating Agents for Amide Cyclodehydration

| Precursor (Amide) | Dehydrating Agent | Conditions | Product |

| N-(2-Hydroxyethyl)-4-nitrobenzamide | Thionyl Chloride (SOCl₂) | Reflux in inert solvent | 2-(4-Nitrophenyl)-4,5-dihydro-1,3-oxazole |

| N-(2-Hydroxyethyl)-4-nitrobenzamide | Polyphosphoric Acid (PPA) | High temperature | 2-(4-Nitrophenyl)-4,5-dihydro-1,3-oxazole |

| N-(2-Hydroxyethyl)-4-nitrobenzamide | Triflic Acid (TfOH) | Catalytic amount, heat | 2-(4-Nitrophenyl)-4,5-dihydro-1,3-oxazole |

Following the successful cyclization to form the nitro-substituted oxazoline, the final step is the reduction of the nitro group as described in the previous section.

Alternative Retrosynthetic Strategies for this compound

Alternative retrosynthetic analyses can provide different avenues for the synthesis of the target molecule. One such approach involves the formation of the aniline functionality at a late stage. For example, a palladium-catalyzed cross-coupling reaction could be envisioned. A precursor such as 2-(4-bromophenyl)-4,5-dihydro-1,3-oxazole could be coupled with an ammonia (B1221849) surrogate or subjected to a Buchwald-Hartwig amination reaction.

Another strategy could start from isatoic anhydride (B1165640) and 2-aminoethanol. This one-step procedure, often catalyzed by a Lewis acid like zinc chloride (ZnCl₂), can directly yield 2-(2-aminophenyl)-4,5-dihydro-1,3-oxazoline. researchgate.net While this provides a regioisomer of the target compound, modifications to the starting materials or reaction conditions could potentially be explored to achieve the desired 4-amino substitution pattern.

Advanced and Novel Synthetic Strategies for Enhanced Yield and Selectivity of this compound

Recent advancements in synthetic methodology have focused on improving the efficiency, selectivity, and environmental footprint of 2-oxazoline synthesis. These strategies are applicable to the preparation of this compound.

Catalytic Approaches in the Synthesis of this compound

The development of catalytic methods for the dehydrative cyclization of N-(2-hydroxyethyl)amides has been a significant focus, aiming to replace stoichiometric and often harsh dehydrating agents. Triflic acid (TfOH) has been reported as a highly efficient catalyst for this transformation, promoting the reaction with the generation of water as the only byproduct. chemsynthesis.com This method exhibits broad functional group tolerance, making it suitable for substrates containing sensitive functionalities. researchgate.netchemsynthesis.com

Phosphorus-based organocatalysts, such as 1,3,5,2,4,6-triazatriphosphorine (TAP)-derived systems, have also emerged as effective promoters for the metal-free, biomimetic cyclization of N-(2-hydroxyethyl)amides to 2-oxazolines in very good yields. organic-chemistry.org These catalysts operate at low loadings and offer a sustainable alternative to metal-based catalysts or stoichiometric reagents.

Table 3: Comparison of Catalytic Dehydration Methods

| Catalyst | Substrate | Key Advantages |

| Triflic Acid (TfOH) | N-(2-Hydroxyethyl)amides | High efficiency, water as sole byproduct, broad functional group tolerance. chemsynthesis.com |

| Phosphorus-based Organocatalysts (e.g., TAP) | N-(2-Hydroxyethyl)amides | Metal-free, low catalyst loading, high yields, sustainable. organic-chemistry.org |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including 2-oxazolines. These efforts focus on the use of environmentally benign solvents, atom-economical reactions, and energy-efficient processes.

For the synthesis of this compound and its precursors, greener solvents such as ethyl acetate (B1210297) are being explored to replace more hazardous solvents like chlorinated hydrocarbons. researchgate.net Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields in the formation of 2-oxazolines, contributing to a more energy-efficient process. ijpsonline.com

Furthermore, the development of catalytic, one-pot procedures that minimize waste generation and purification steps aligns well with the goals of green chemistry. The direct synthesis from carboxylic acids and amino alcohols, for instance, avoids the pre-formation and isolation of the intermediate amide, thereby streamlining the synthetic process. chemsynthesis.com

Flow Chemistry and Continuous Synthesis Techniques for this compound

The application of flow chemistry and continuous manufacturing processes offers significant advantages for the synthesis of heterocyclic compounds, including 2-oxazolines. These techniques provide enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and potential for higher yields and purity compared to traditional batch methods. While specific literature detailing the continuous flow synthesis of this compound is not extensively documented, established methodologies for the rapid synthesis of oxazolines under flow conditions are directly applicable. rsc.org

One prominent flow-based approach involves the cyclodehydration of β-hydroxy amide precursors. rsc.org In a potential continuous process for this compound, its corresponding precursor, N-(2-hydroxyethyl)-4-aminobenzamide, could be streamed through a reactor. This precursor solution would merge with a stream of a dehydrating agent, such as Deoxo-Fluor®, facilitating a rapid and controlled cyclization at ambient temperature to form the desired oxazoline ring. rsc.org The product stream could then be directed through an in-line purification module, for example, a packed column containing a scavenger resin to remove excess reagents and byproducts.

Alternatively, continuous processes utilizing microreactors at elevated temperatures and pressures are effective for reactions like the cationic ring-opening polymerization of 2-oxazolines, demonstrating the stability and reactivity of the oxazoline motif under such conditions. rsc.orgresearchgate.net A similar high-temperature, high-pressure microreactor setup could be envisioned for the direct reaction between 4-aminobenzonitrile and 2-aminoethanol. The precise control of residence time, temperature, and pressure within the microfluidic channels would enable optimization of the reaction to maximize the yield of this compound while minimizing the formation of side products. researchgate.net The use of such continuous systems is recognized for its versatility, safety, and cost-efficiency, particularly when scaling up production. researchgate.net

Synthesis of Key Intermediates and Advanced Precursors to this compound

The synthesis of this compound relies on the availability of key bifunctional precursors that provide the aniline backbone and the components for the oxazoline ring. The primary intermediates are derivatives of aniline, specifically 4-aminobenzoic acid and 4-aminobenzonitrile, and 2-aminoethanol, which serves as the C2-aminoalcohol component for the heterocycle formation. orgsyn.org

Synthesis of 4-Aminobenzoic Acid (PABA)

A principal industrial route to 4-aminobenzoic acid (PABA) is the catalytic hydrogenation of 4-nitrobenzoic acid. wikipedia.org This reduction is typically performed in an aqueous medium where the nitro-precursor is dissolved as its sodium salt. The reaction uses a noble metal catalyst, commonly palladium on carbon (Pd/C), under hydrogen pressure. patsnap.comgoogle.com This method is highly efficient, providing excellent selectivity and near-quantitative yields of PABA with high purity after acidification and isolation. patsnap.comgoogle.com The process is favored for its operational safety, low energy consumption, and minimal waste production. google.com

| Catalyst | Solvent/Base | Temperature (°C) | H₂ Pressure (MPa) | Reaction Time | Yield (%) | Purity (HPLC, %) | Reference |

|---|---|---|---|---|---|---|---|

| 5% Pd/C | Water / NaOH | 60-70 | 1-2 | ~2 h | >95 | >99 | google.com |

| Pd/C | Water / NaOH | 60-70 | 2-4 | Until H₂ uptake ceases | >96 | >99 | patsnap.comgoogle.com |

| Raney Nickel | Water / Tetrahydrofuran | 100±2 | 0.9±0.1 | 4 h | 97.2 | 100.2 (titration) | chemicalbook.com |

Synthesis of 4-Aminobenzonitrile

4-Aminobenzonitrile is another critical precursor that can be directly cyclized with 2-aminoethanol. Several synthetic strategies exist for its preparation. A common industrial method involves the dehydration of p-aminobenzamide, often using reagents like thionyl chloride in a solvent such as toluene. guidechem.compatsnap.com While effective, this route can generate significant waste streams. guidechem.com Other established methods include the reduction of p-nitrobenzonitrile, for instance using catalytic hydrogenation, or the amination of 4-chlorobenzonitrile (B146240) with ammonia or its derivatives under high temperature and pressure. guidechem.combloomtechz.com

| Starting Material | Method | Key Reagents/Catalyst | Description | Reference |

|---|---|---|---|---|

| p-Aminobenzamide | Dehydration | Thionyl chloride | Reaction in a solvent like toluene, followed by hydrolysis and purification. | guidechem.compatsnap.com |

| p-Nitrobenzonitrile | Hydrogenation Reduction | Pd/SnO₂-Sb₂O₃ | Catalytic reduction method, though catalysts can be expensive. | guidechem.com |

| 4-Chlorobenzonitrile | Ammonolysis | Ammonia water, Ethanol, NaOH | Reaction at room temperature for 24 hours. | bloomtechz.com |

| p-Nitrobenzoic acid | Reductive Amination/Dehydration | Ammonia gas, Catalyst | Gas-phase reaction over a catalyst bed at high temperature (e.g., 460°C). | guidechem.com |

Advanced Precursors

Advanced precursors are the intermediates that are poised for the final cyclization step. In the context of synthesizing this compound, the key advanced precursor is N-(2-hydroxyethyl)-4-aminobenzamide . This molecule is formed by the amidation of 4-aminobenzoic acid (or its activated derivatives, like an ester or acyl chloride) with 2-aminoethanol. Subsequent intramolecular cyclodehydration of this intermediate directly yields the target oxazoline. This cyclization is the core transformation in many oxazoline synthesis protocols. rsc.orgorgsyn.org Another reactive intermediate derived from the nitrile precursor is 4-aminophenyl-amidoxime , prepared by reacting 4-aminobenzonitrile with hydroxylamine. google.com While this amidoxime (B1450833) is often used to synthesize other heterocycles like oxadiazoles, it represents an activated form of the nitrile suitable for further transformations. google.com

Chemical Reactivity and Derivatization of 4 4,5 Dihydro 1,3 Oxazol 2 Yl Aniline

Reactivity of the Aniline (B41778) Moiety in 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline

The aniline portion of the molecule, consisting of a primary amino group attached to a benzene (B151609) ring, is highly reactive and susceptible to a variety of chemical modifications.

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

The amino group (-NH2) is a potent activating group in electrophilic aromatic substitution (SEAr) reactions. wikipedia.org It strongly donates electron density to the aromatic ring through resonance, thereby increasing the ring's nucleophilicity and making it more susceptible to attack by electrophiles. This activation is particularly pronounced at the ortho and para positions relative to the amino group. wikipedia.orgchemistrysteps.com Consequently, electrophilic substitution reactions on this compound are expected to yield predominantly ortho-substituted products, as the para position is already occupied by the dihydro-oxazole group.

Common electrophilic aromatic substitution reactions applicable to anilines include:

Halogenation: Reaction with bromine or chlorine, typically in a less reactive form or under controlled conditions to prevent over-substitution, can introduce halogen atoms at the positions ortho to the amino group. For instance, the bromination of aniline often leads to the formation of 2,4,6-tribromoaniline (B120722) due to the strong activating effect of the amino group. prezi.com

Nitration: Direct nitration of anilines with a mixture of nitric acid and sulfuric acid can be problematic as the strongly acidic conditions can protonate the amino group, forming an anilinium ion. This deactivates the ring and can lead to meta-substituted products or even oxidation of the ring. chemistrysteps.comyoutube.com To circumvent this, the amino group is often protected, for example, by acylation to form an acetanilide (B955), before nitration.

Sulfonation: Treatment with fuming sulfuric acid can lead to the formation of sulfanilic acid derivatives.

N-Alkylation and N-Acylation Reactions

The primary amino group of the aniline moiety readily undergoes nucleophilic attack on alkylating and acylating agents.

N-Alkylation: This reaction involves the treatment of the aniline with alkyl halides or other alkylating agents. This process can lead to the formation of secondary and tertiary amines. For instance, N,N-dialkylanilines can be synthesized and subsequently used in annulation reactions to form complex heterocyclic structures like N-alkylindoles. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides results in the formation of amides. This is a common strategy to protect the amino group during other transformations or to introduce new functional groups. For example, acetanilide is formed by the acylation of aniline with acetic anhydride (B1165640). prezi.com

Diazotization and Subsequent Transformations

One of the most significant reactions of primary aromatic amines is diazotization. icrc.ac.ir This process involves treating the aniline with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt.

The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations, known as Sandmeyer or Schiemann reactions, to introduce a wide range of substituents onto the aromatic ring. These include:

Halides (–Cl, –Br, –I)

Nitrile (–CN)

Hydroxyl (–OH)

Fluoride (–F)

This two-step sequence provides a powerful method for introducing functionalities that are not easily accessible through direct electrophilic substitution. chemistrysteps.comicrc.ac.ir

Reactivity of the 4,5-Dihydro-1,3-oxazole Ring System

The 4,5-dihydro-1,3-oxazole (oxazoline) ring is a stable heterocyclic system, but it can be chemically transformed under specific conditions, primarily through ring-opening reactions or modifications of the heterocycle itself.

Ring-Opening Reactions and Derivatization

The oxazoline (B21484) ring can be viewed as a masked carboxylic acid derivative and can be hydrolyzed to reveal this functionality.

Acid- or Base-Catalyzed Hydrolysis: Under acidic or basic conditions, the oxazoline ring can be opened to yield N-(2-hydroxyethyl)benzamide derivatives. This reaction is essentially the hydrolysis of the cyclic imino ether linkage.

Reactions with Nucleophiles: The oxazoline ring can be activated by electrophiles, making it susceptible to attack by nucleophiles. For example, upon protonation or reaction with agents like ethyl chloroformate, the resulting oxazolium intermediate can be opened by various nucleophiles. nih.gov

Transformations of the Dihydro-Oxazole Heterocycle

While ring-opening is a common reaction pathway, the dihydro-oxazole ring itself can undergo other transformations.

Deprotonation and Alkylation: It is possible to deprotonate the C5 position of the oxazoline ring using a strong base, followed by reaction with an electrophile to introduce a substituent at that position.

Rearrangement Reactions: In some cases, substituted oxazoles can undergo rearrangements, such as the "halogen dance" isomerization, to yield different substitution patterns on the heterocyclic ring. nih.gov

Oxidation: The dihydro-oxazole ring can be oxidized to the corresponding oxazole (B20620). For instance, 2,5-dihydrooxazole intermediates can be oxidized to form 2,4-disubstituted oxazoles. organic-chemistry.org

Interactive Data Table: Derivatization Reactions of this compound Analogs

This table summarizes typical reactions involving the aniline and oxazoline moieties, based on general knowledge of their respective reactivities.

| Moiety | Reaction Type | Reagents | Product Type |

| Aniline | Electrophilic Bromination | Br₂, FeBr₃ | Ortho-bromo substituted aniline |

| Aniline | N-Acylation | Acetic Anhydride | N-acetylated aniline (amide) |

| Aniline | Diazotization | NaNO₂, HCl (0-5°C) | Diazonium salt |

| Aniline | Sandmeyer Reaction | CuCl/HCl on Diazonium Salt | Chloro-substituted aromatic |

| Dihydro-oxazole | Acidic Hydrolysis | H₃O⁺, Heat | N-(2-hydroxyethyl)benzamide derivative |

Reactions at the 2-Position of the Oxazole Ring

The most significant reaction involving the 2-position of the 4,5-dihydro-1,3-oxazole (oxazoline) ring is its hydrolysis, which leads to ring-opening. The oxazoline moiety can be conceptualized as a masked or protected form of a carboxylic acid. Under acidic conditions, the ring undergoes cleavage to yield an N-acylated ethanolamine (B43304) derivative.

The process is initiated by the protonation of the ring's nitrogen atom, which activates the C2-carbon for nucleophilic attack by water. This is followed by cleavage of the C-O bond, leading to the formation of the linear amide product. This reaction is fundamental to the chemistry of poly(2-oxazoline)s, where partial or full hydrolysis is used to generate linear polyethylenimine (PEI) copolymers. acs.orgrsc.org The principles of this hydrolytic cleavage are directly applicable to small molecules like this compound.

The rate and extent of hydrolysis are influenced by factors such as temperature, pH, and the nature of the substituent at the 2-position. rsc.org For instance, studies on poly(2-ethyl-2-oxazoline) have shown that hydrolysis can be significantly accelerated by increasing the temperature, with near-critical water conditions providing rapid conversion. rsc.org For aryl-substituted oxazolines, the electronic properties of the aryl group can influence the stability of the ring and the kinetics of hydrolysis. acs.org

| Reaction Type | Reagents & Conditions | Product Type | Reference |

| Acid-Catalyzed Hydrolysis | HCl, H₂O, Elevated Temperature (e.g., 100-180 °C) | N-(2-hydroxyethyl)-4-aminobenzamide | rsc.org |

| Cationic Ring-Opening | Initiators (e.g., Lewis acids, alkylating agents) | Polyamides (in polymerization context) | nih.gov |

Chemo- and Regioselectivity in Reactions Involving this compound

The presence of three distinct functional regions in this compound—the primary aromatic amine, the phenyl ring, and the oxazoline ring—makes chemoselectivity a critical consideration in its derivatization. The outcome of a reaction is highly dependent on the chosen reagents and conditions.

The Primary Aromatic Amine: The aniline moiety is a potent nucleophile and a reactive site for a wide range of transformations, including acylation, alkylation, sulfonation, and diazotization followed by subsequent coupling reactions. These reactions are typically performed under neutral or basic conditions to avoid concomitant hydrolysis of the oxazoline ring.

The Aromatic Ring: The amino group is a strong activating group, directing electrophilic aromatic substitution to the positions ortho and para to itself. Since the para position is occupied by the oxazoline substituent, electrophilic attack (e.g., halogenation, nitration) is expected to occur predominantly at the positions ortho to the amine (C3 and C5). Careful selection of mild electrophilic reagents and conditions would be necessary to achieve selective substitution on the ring without affecting the amine or the oxazoline heterocycle.

The Oxazoline Ring: As discussed, this ring is susceptible to acid-catalyzed hydrolysis. rsc.orgrsc.org Therefore, reactions requiring strong acidic conditions will likely lead to the cleavage of the oxazoline ring as a competing or primary pathway. This inherent reactivity allows the oxazoline to function as a protecting group for a carboxylic acid that can be unmasked under specific hydrolytic conditions.

The interplay of these reactive sites allows for controlled, stepwise functionalization. For example, one could first perform a reaction at the amine under basic conditions, followed by an electrophilic substitution on the aromatic ring, and finally, unmask the carboxylic acid functionality by hydrolyzing the oxazoline ring.

| Functional Site | Reaction Type | Conditions | Expected Outcome & Selectivity |

| Primary Amine | Acylation | Acyl chloride, Base (e.g., Pyridine) | Selective N-acylation. Oxazoline ring remains intact. |

| Primary Amine | Diazotization | NaNO₂, aq. HCl, 0-5 °C | Formation of diazonium salt. Potential for oxazoline ring hydrolysis due to acidic conditions. |

| Aromatic Ring | Electrophilic Halogenation | NBS or Br₂ in a non-acidic solvent | Regioselective substitution at positions ortho to the amine group. |

| Oxazoline Ring | Hydrolysis | Aqueous Acid (e.g., HCl), Heat | Chemoselective ring-opening to form an amide, leaving the rest of the molecule intact. rsc.org |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. sciepub.com The structure of this compound makes it a suitable candidate for incorporation into MCRs, either through the reactivity of its aniline moiety or through the nucleophilicity of the oxazoline nitrogen.

As the Amine Component: The aniline functionality can readily participate in numerous well-established MCRs. For example, in the Ugi four-component reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide combine to form a bis-amide. sciepub.com Similarly, substituted anilines are common substrates in MCRs that generate diverse heterocyclic scaffolds, such as pyrazolo[3,4-b]quinolines. nih.gov By using this compound as the amine input, the oxazoline heterocycle can be incorporated into the final complex structure, providing a handle for further modifications via hydrolysis.

As the Nucleophilic Component: The oxazoline ring itself can participate in MCRs. A notable example is a four-component reaction involving the nucleophilic addition of 4,5-dihydrooxazole derivatives to ortho-quinone methides generated in situ. nih.gov In this process, a salicylaldehyde, a Grignard reagent, and a 4,5-dihydrooxazole react, followed by hydrolytic workup, to produce N-amino-benzylated phenols. nih.gov This demonstrates that the sp2-hybridized nitrogen atom of the dihydrooxazole ring can act as an effective nucleophile in a cascade reaction sequence, leading to significant molecular complexity from simple starting materials.

| MCR Type | Role of this compound | Other Components | Potential Product Class | Reference |

| Ugi Reaction | Amine | Aldehyde, Carboxylic Acid, Isocyanide | Oxazoline-functionalized α-bisamides | sciepub.com |

| Pyrazoloquinoline Synthesis | Aniline | Aromatic Aldehyde, Pyrazolone | Oxazoline-functionalized pyrazolo[3,4-b]quinolines | nih.gov |

| o-QM Addition | Nucleophile (via oxazoline N) | Salicylaldehyde, Grignard Reagent, Water | N-benzylated phenols with an opened oxazoline ring | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 4 4,5 Dihydro 1,3 Oxazol 2 Yl Aniline and Its Adducts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide foundational information about the types and numbers of protons and carbons in a molecule. For 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline, the ¹H NMR spectrum would be expected to show signals for the aromatic protons on the aniline (B41778) ring, the methylene (B1212753) protons of the dihydrooxazole ring, and the amine protons. The ¹³C NMR spectrum would correspondingly display signals for the carbons of both ring systems.

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov For this compound, COSY would show correlations between adjacent protons on the aromatic ring and between the geminal and vicinal protons of the dihydrooxazole ring's ethylenediamine (B42938) fragment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). researchgate.net This is a powerful method for assigning carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). researchgate.net HMBC is vital for connecting different parts of a molecule. For instance, it would show correlations from the protons on the dihydrooxazole ring to the quaternary carbon of the oxazole (B20620) ring and the ipso-carbon of the phenyl ring, confirming the connection between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformational preferences. For example, NOESY could reveal through-space interactions between protons on the aniline ring and the dihydrooxazole ring, providing insights into the preferred rotational orientation around the C-C bond connecting the two rings.

To illustrate how these techniques are applied, consider the NMR data for a related compound, 9-([1-{(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole. In the study of this molecule, 2D ¹H-¹⁵N HMBC was used to definitively assign the nitrogen signals in the triazole ring by observing correlations to nearby protons. vibgyorpublishers.org Similarly, for various complex heterocyclic systems, a combination of COSY, HSQC, and HMBC is routinely used to confirm structural assignments and elucidate connectivity. mdpi.com

Table 1: Illustrative ¹H and ¹³C NMR Data for a Phenyl-Substituted Dihydrooxazole Moiety (Hypothetical Data based on related structures)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |

| C2 | - | ~164 | H4, H5 |

| C4 | ~4.40 (t) | ~68 | C2, C5 |

| C5 | ~4.00 (t) | ~55 | C2, C4 |

| C1' | - | ~125 | H2', H6' |

| C2'/C6' | ~7.80 (d) | ~128 | C4', C2, C1' |

| C3'/C5' | ~6.70 (d) | ~114 | C1', C4' |

| C4' | - | ~150 | H2', H6', H3', H5' |

| NH₂ | ~4.0 (br s) | - | - |

Note: This table is a hypothetical representation for illustrative purposes and does not represent experimentally verified data for this compound.

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) can reveal details about the molecule's structure and arrangement in the solid phase. By analyzing the chemical shift anisotropies and dipolar couplings in the solid state, ssNMR can provide insights into molecular conformation, polymorphism (the existence of multiple crystal forms), and intermolecular interactions within the crystal lattice. For a compound like this compound, ssNMR could be used to study the planarity of the ring systems and the intermolecular hydrogen bonding involving the aniline's amine group in the solid state.

X-ray Crystallography and Single Crystal Diffraction Studies

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a precise map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and torsional angles.

A single crystal X-ray diffraction study of this compound would provide unequivocal proof of its molecular structure. It would confirm the connectivity of the atoms and provide precise measurements of the geometry of both the aniline and dihydrooxazole rings. Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice, highlighting intermolecular interactions such as hydrogen bonds (e.g., between the amine group of one molecule and the nitrogen or oxygen atoms of the oxazoline (B21484) ring of a neighboring molecule) and π-π stacking interactions between the phenyl rings.

Table 2: Illustrative Crystal Data for a Dihydrooxazole-Containing Compound (based on 2-(4,5-dihydro-1,3-oxazol-2-yl)quinoline)

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 6.2240 (3) |

| b (Å) | 13.6649 (6) |

| c (Å) | 11.8186 (6) |

| β (°) | 102.097 (3) |

| Volume (ų) | 982.86 (8) |

| Z | 4 |

Note: This data is for 2-(4,5-dihydro-1,3-oxazol-2-yl)quinoline and is presented for illustrative purposes. nih.gov

Co-crystallization involves crystallizing a target molecule with a second component, such as a metal ion or another organic molecule, to form a new crystalline solid with potentially different physical properties. The amine group and the heteroatoms in the oxazoline ring of this compound make it a candidate for forming co-crystals.

With Metal Ions: The nitrogen and oxygen atoms can act as ligands, coordinating to metal ions to form metal-organic complexes. The resulting structures would depend on the coordination geometry of the metal and the stoichiometry of the components.

With Organic Molecules: The amine group can form strong hydrogen bonds with organic acids, leading to the formation of co-crystals or salts. This strategy has been used to modify the properties of active pharmaceutical ingredients. uni.lu For example, co-crystallization of an amine hydrochloride with organic acids can be a strategy to form new solid phases. uni.lu A study on fluoxetine (B1211875) hydrochloride demonstrated the formation of co-crystals with benzoic acid, succinic acid, and fumaric acid, which altered the dissolution properties of the drug. uni.lu

Such co-crystallization studies on this compound could lead to the discovery of new materials with tailored properties.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule and offers insights into intermolecular interactions. For this compound, the spectra are expected to exhibit characteristic bands for the aniline and dihydrooxazole moieties.

The aniline portion of the molecule would be characterized by the N-H stretching vibrations of the primary amine group (-NH₂). Typically, primary amines show two distinct bands in the FT-IR spectrum in the region of 3500-3300 cm⁻¹: an asymmetric stretching vibration (νₐₛ) at a higher wavenumber and a symmetric stretching vibration (νₛ) at a lower wavenumber. For aniline itself, these peaks are observed around 3433 cm⁻¹ and 3355 cm⁻¹. nih.govresearchgate.net The presence of substituents on the aniline ring can influence the exact position of these bands. nih.gov The N-H scissoring (bending) vibration is expected to appear in the range of 1650-1580 cm⁻¹. youtube.com Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring typically appear in the 1600-1450 cm⁻¹ region. researchgate.net

The dihydrooxazole ring introduces several other characteristic vibrations. The C=N stretching vibration of the oxazoline ring is a key feature and is expected in the region of 1680-1630 cm⁻¹. The C-O-C stretching vibrations of the ether linkage within the ring will likely produce strong bands in the 1300-1000 cm⁻¹ range. For instance, studies on 2-phenyl-4-(4-methoxy benzylidene)-2-oxazolin-5-one have assigned a strong band at 1250 cm⁻¹ to the C-O stretching vibration. researchgate.net The C-N stretching vibration of the dihydrooxazole ring is also expected in the fingerprint region. The CH₂ groups of the dihydrooxazole ring will exhibit symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ range.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The symmetric vibrations of the benzene ring, often weak in the IR spectrum, are typically strong in the Raman spectrum. For instance, the ring breathing mode of a para-substituted benzene ring is a characteristic Raman band. In p-aminophenol, a structurally related compound, characteristic Raman peaks are observed that can be correlated to the substitution pattern. researchgate.net The C=N and C-C stretching vibrations of the heterocyclic ring would also be Raman active.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Aniline -NH₂ | Asymmetric Stretch | 3500 - 3400 | 3500 - 3400 |

| Aniline -NH₂ | Symmetric Stretch | 3400 - 3300 | 3400 - 3300 |

| Aniline -NH₂ | Scissoring (Bend) | 1650 - 1580 | 1650 - 1580 |

| Aromatic C-H | Stretch | 3100 - 3000 | 3100 - 3000 |

| Aromatic C=C | Ring Stretch | 1620 - 1450 | 1620 - 1450 |

| Dihydrooxazole C=N | Stretch | 1680 - 1630 | 1680 - 1630 |

| Dihydrooxazole C-O-C | Asymmetric Stretch | 1275 - 1200 | Weak |

| Dihydrooxazole C-O-C | Symmetric Stretch | Weak | 1100 - 1000 |

| Aliphatic CH₂ | Stretch | 2960 - 2850 | 2960 - 2850 |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C₉H₁₀N₂O, molecular weight: 162.19 g/mol ), the mass spectrum would provide crucial structural information. nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z 162. Due to the presence of two nitrogen atoms, this molecular ion peak will be an even number, which is consistent with the nitrogen rule. libretexts.org The fragmentation of this compound is expected to proceed through several characteristic pathways, influenced by the stability of the resulting fragments.

A key fragmentation pathway for 2-aryl-2-oxazolines involves the cleavage of the oxazoline ring. nih.govscispace.com One likely fragmentation is the loss of a neutral molecule of ethylene (B1197577) oxide (C₂H₄O, 44 Da) from the dihydrooxazole ring, leading to a fragment ion at m/z 118. This fragment would correspond to the 4-aminobenzonitrile (B131773) cation. Another possibility is the cleavage of the C-C bond within the oxazoline ring followed by rearrangement.

The aniline moiety also directs fragmentation. Alpha-cleavage adjacent to the amino group is a common fragmentation pathway for amines, though in this aromatic system, other pathways may dominate. libretexts.org Cleavage of the bond between the aniline ring and the dihydrooxazole ring could lead to the formation of a p-aminophenyl cation at m/z 92 and a dihydrooxazolyl radical.

In electrospray ionization tandem mass spectrometry (ESI-MS/MS), protonation would likely occur on the more basic nitrogen atom of the dihydrooxazole ring. nih.gov The fragmentation of the protonated molecule [M+H]⁺ at m/z 163 would then be studied. Common fragmentation pathways for protonated 2-arene-2-oxazolines include the formation of benzoylium or nitrilium ions through the elimination of neutral fragments from the oxazoline ring. nih.govscispace.com For instance, the elimination of aminoethylene (C₂H₅N, 43 Da) could lead to a fragment corresponding to the p-aminobenzoyl cation at m/z 120.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 162 | [C₉H₁₀N₂O]⁺ | Molecular Ion [M]⁺ |

| 118 | [C₇H₆N₂]⁺ | Loss of C₂H₄O from the dihydrooxazole ring |

| 120 | [C₇H₆NO]⁺ | From [M+H]⁺, loss of C₂H₅N |

| 92 | [C₆H₆N]⁺ | Cleavage of the bond between the rings |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule and its subsequent photophysical properties. The electronic spectrum of this compound is expected to be dominated by the chromophore of the p-substituted aniline ring.

Aniline itself exhibits a primary absorption band around 230 nm and a secondary, weaker band around 280 nm, which are attributed to π → π* transitions within the benzene ring. aatbio.com The presence of the amino group, an auxochrome, causes a bathochromic (red) shift of these bands compared to unsubstituted benzene. In para-substituted anilines, the position and intensity of these absorption bands are sensitive to the electronic nature of the substituent. For example, 4-aminobenzoic acid shows absorption maxima at 226 nm and 278 nm. sielc.com The dihydrooxazole group, being an electron-withdrawing group, is expected to further influence the electronic transitions, potentially leading to a shift in the absorption maxima.

Upon excitation with an appropriate wavelength of light, this compound may exhibit fluorescence. The fluorescence properties of aniline and its derivatives are well-documented. researchgate.net Aniline has an emission maximum at approximately 336 nm when excited at 286 nm. aatbio.com The fluorescence quantum yield and the position of the emission maximum are highly dependent on the solvent polarity and the nature of the substituents on the aniline ring. nih.gov Electron-donating groups tend to enhance fluorescence, while electron-withdrawing groups can either enhance or quench fluorescence depending on the specific interactions. The presence of the dihydrooxazole substituent could lead to intramolecular charge transfer (ICT) upon excitation, which would result in a large Stokes shift and a fluorescence emission that is highly sensitive to solvent polarity. The study of the photophysical properties of related push-pull systems, such as 2-(thiophen-2-yl)-4-(morpholin-4-yl)quinazoline derivatives, has shown that extending the conjugated system can tune the emission properties. researchgate.net

Table 3: Predicted Photophysical Properties of this compound

| Property | Predicted Value/Range | Remarks |

|---|---|---|

| UV-Vis Absorption Maxima (λₘₐₓ) | 230-250 nm and 280-300 nm | π → π* transitions of the substituted aniline ring. |

| Molar Absorptivity (ε) | High for the primary band | Typical for π → π* transitions. |

| Fluorescence Emission Maximum (λₑₘ) | 340-400 nm | Dependent on solvent polarity. |

| Stokes Shift | Moderate to Large | Potential for intramolecular charge transfer (ICT). |

Computational and Theoretical Investigations of 4 4,5 Dihydro 1,3 Oxazol 2 Yl Aniline

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline over time. By simulating the motion of atoms and molecules, MD can reveal the preferred conformations of the molecule in different environments, such as in various solvents or in the presence of biological macromolecules. researchgate.net These simulations are particularly useful for understanding the flexibility of the molecule, including the rotation around the bond connecting the phenyl and oxazoline (B21484) rings and the puckering of the dihydrooxazole ring.

MD simulations can also shed light on intermolecular interactions. For instance, in a condensed phase, molecules of this compound can interact with each other through hydrogen bonding involving the amine group and the nitrogen and oxygen atoms of the oxazoline ring. In the solid state, these interactions can lead to specific crystal packing arrangements, which have been observed in related phenyl-oxazoline structures. mdpi.com When interacting with a biological target, such as a protein, MD simulations can help to identify key binding interactions and estimate the stability of the resulting complex. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data. For this compound, computational methods can be used to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

DFT calculations can predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. github.iomdpi.com The calculated chemical shifts can aid in the assignment of experimental spectra and provide confidence in the determined structure. For complex molecules, computational NMR prediction can be a crucial tool for distinguishing between different isomers. mdpi.com

The vibrational frequencies calculated by DFT can be correlated with the peaks in an experimental IR spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands, providing detailed information about the molecule's functional groups and bonding.

Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.net These calculations can help to understand the nature of the electronic excitations, for example, whether they are localized on a specific part of the molecule or involve charge transfer between the aniline (B41778) donor and the oxazoline acceptor.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Parameter | Assignment |

| ¹H NMR (ppm) | 6.5-7.5 | Aromatic protons |

| 3.8-4.5 | CH₂ protons (oxazoline) | |

| 3.5-4.0 | NH₂ protons | |

| ¹³C NMR (ppm) | 160-165 | C=N (oxazoline) |

| 110-150 | Aromatic carbons | |

| 50-70 | CH₂ carbons (oxazoline) | |

| IR (cm⁻¹) | 3300-3500 | N-H stretch |

| 1640-1660 | C=N stretch | |

| 1500-1600 | Aromatic C=C stretch | |

| UV-Vis (nm) | ~280-320 | π-π* transition |

Note: These are illustrative values and the actual experimental values may vary.

Reaction Mechanism Elucidation using Computational Transition State Theory

Computational transition state theory is a valuable tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, for example, the cyclization reaction of a corresponding N-(2-hydroxyethyl)benzamide derivative. mdpi.comorganic-chemistry.org By calculating the energies of reactants, products, and transition states, the reaction pathway can be mapped out, and the activation energy can be determined. This provides insight into the feasibility and kinetics of the reaction. Such studies can also explain the stereochemical outcome of a reaction, for instance, whether it proceeds with retention or inversion of configuration at a chiral center. mdpi.com

In Silico Design and Screening of Novel this compound Derivatives

One of the most exciting applications of computational chemistry is the in silico design and screening of new molecules with desired properties. Starting with the basic scaffold of this compound, various derivatives can be designed by adding different substituents to the aniline or oxazoline rings. These virtual libraries of compounds can then be screened for properties such as improved binding affinity to a biological target, enhanced electronic properties, or better solubility.

For example, in the context of drug discovery, molecular docking studies can be used to predict how well different derivatives bind to the active site of a target protein. tandfonline.comnih.gov This can help to prioritize which compounds to synthesize and test experimentally, saving significant time and resources. researchgate.netnih.govresearchgate.netnih.gov Similarly, quantum chemical calculations can be used to screen for derivatives with optimized HOMO-LUMO gaps for applications in organic electronics. nankai.edu.cn This computational-led approach accelerates the discovery of new and improved functional molecules.

Advanced Applications of 4 4,5 Dihydro 1,3 Oxazol 2 Yl Aniline in Chemical Research

Role as a Ligand in Coordination Chemistry and Metal-Organic Frameworks

The nitrogen atom of the oxazoline (B21484) ring and the amino group's nitrogen provide excellent coordination sites, making 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline an effective ligand in coordination chemistry. The rigid phenyl linker between these two groups influences the geometry and properties of the resulting metal complexes and frameworks. Oxazoline-containing ligands, in general, are integral to the construction of coordination supramolecules, a class of inorganic-organic hybrid materials formed by the self-assembly of metal ions and organic linkers. rsc.org The structure and resulting properties of these materials are heavily influenced by the geometry and functionality of the organic linkers employed. rsc.org

Design and Synthesis of Metal Complexes with this compound Ligands

The synthesis of metal complexes using this compound as a ligand typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. The ligand can coordinate to a metal center through the sp2-hybridized nitrogen atom of the oxazoline ring and/or the nitrogen atom of the aniline (B41778) group, acting as a monodentate or bidentate bridging ligand depending on the reaction conditions and the metal ion's coordination preference.

A general synthetic procedure involves dissolving the ligand in a solvent such as ethanol, followed by the addition of a solution of the desired metal salt. mdpi.comresearchgate.net The mixture is often heated under reflux for several hours to ensure complete complex formation. mdpi.com The resulting solid complex can then be isolated by filtration, washed, and dried. mdpi.com This method is widely applicable for a variety of transition metal ions.

Table 1: Representative Conditions for Metal Complex Synthesis with Aniline-Type Ligands

| Metal Salt Precursor | Solvent System | Reaction Conditions | Typical Complex Stoichiometry (Metal:Ligand) | Reference |

|---|---|---|---|---|

| CoCl₂·6H₂O | Ethanol | Reflux, 10 hours | 1:1 | mdpi.com |

| NiCl₂·6H₂O | Ethanol | Reflux, 10 hours | 1:1 | mdpi.com |

| CuCl₂·2H₂O | Ethanol | Reflux, 3 hours | 1:2 | jmchemsci.com |

| ZnCl₂ | Ethanol | Reflux, 10 hours | 1:1 | mdpi.com |

The structural characterization of these complexes is typically performed using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis to confirm the coordination of the ligand to the metal center. mdpi.comresearchgate.net

Chiral Ligand Applications and Asymmetric Catalysis with Derivatives

The true potential of the 2-aryloxazoline scaffold is most evident in asymmetric catalysis, where chiral derivatives are employed as highly effective ligands. mdpi.com While this compound itself is achiral, it serves as a key precursor for creating advanced chiral ligands. By starting with chiral amino alcohols, enantiomerically pure oxazoline rings can be readily synthesized. Further functionalization, often by introducing a phosphino (B1201336) group ortho to the oxazoline, leads to the creation of powerful bidentate P,N-ligands like (phosphinoaryl)oxazolines (PHOX-type ligands). researchgate.net

The synthesis of these chiral derivatives can be achieved via ortho-metalation of a 2-aryloxazoline followed by reaction with a chlorophosphine, or from a 2-bromobenzonitrile (B47965) precursor. researchgate.net These ligands, in complex with transition metals such as palladium, iridium, rhodium, and copper, are staples in a wide range of enantioselective transformations. mdpi.comresearchgate.netresearchgate.net

Table 2: Applications of Chiral Oxazoline-Containing Ligands in Asymmetric Catalysis

| Reaction Type | Catalyst/Ligand System | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Iridium-PHOX complexes | High enantioselectivity | mdpi.com |

| Asymmetric Allylic Alkylation | Palladium-PHOX complexes | High enantioselectivity | researchgate.net |

| Asymmetric Diels-Alder | PdCl₂ with Triazole-Oxazoline Ligands | Moderate enantioselectivity | researchgate.net |

The success of these ligands stems from the formation of a rigid chelate ring with the metal, creating a well-defined chiral environment that effectively controls the stereochemical outcome of the reaction.

Supramolecular Assembly and Self-Organization Involving this compound Complexes

The ability of this compound to engage in directional, non-covalent interactions makes it an excellent component for building supramolecular assemblies. The aniline -NH₂ group and the oxazoline oxygen atom are effective hydrogen bond donors and acceptors, respectively, while the oxazoline nitrogen acts as a coordination site. These features facilitate the self-organization of molecules into higher-order structures. mdpi.com

In the solid state, related 2-phenyl-oxazoline derivatives have been shown to form supramolecular "dimers" through a network of C-H···O, C-H···N, O-H···N, and π-π stacking interactions. mdpi.com These well-defined, predictable interactions are fundamental to crystal engineering and the design of materials with specific topologies. When used as a ditopic linker, the compound can bridge multiple metal centers, leading to the formation of coordination polymers or, with appropriate geometric control, Metal-Organic Frameworks (MOFs). rsc.org The self-assembly process is driven by the formation of coordinate bonds between the ligand's nitrogen atoms and the metal ions, supplemented by hydrogen bonds that reinforce the crystal lattice. nih.govrsc.org

Furthermore, polymers containing oxazoline units, such as poly(2-ethyl-2-oxazoline) (PEtOx), are known to undergo supramolecular polymerization, demonstrating the intrinsic tendency of the oxazoline motif to participate in self-assembly processes. tue.nl

Application in Organic Catalysis and Organocatalysis

While primarily utilized as a ligand for metal-catalyzed reactions, the inherent functionalities of this compound suggest potential applications in organocatalysis, where a small organic molecule accelerates a reaction.

As a Catalyst or Co-catalyst in Specific Organic Transformations

The application of this compound itself as an organocatalyst is not extensively documented in the literature. However, its structure contains key functional groups associated with organocatalytic activity. The primary amine of the aniline moiety is nucleophilic and can, in principle, participate in catalytic cycles involving the formation of iminium ions or enamines, which are cornerstone intermediates in many organocatalytic transformations. This potential remains a largely unexplored area of its chemistry.

Role in Brønsted Acid/Base Catalysis

The chemical nature of this compound endows it with distinct Brønsted-Lowry acid-base properties.

Brønsted Base: The aniline group possesses a lone pair of electrons on the nitrogen atom, making it a weak Brønsted base capable of accepting a proton from an acid. The basicity is lower than that of aliphatic amines due to the delocalization of the lone pair into the aromatic π-system.

Interaction with Brønsted Acids: In the presence of a Brønsted acid, the aniline nitrogen can be protonated to form an anilinium ion. This interaction is a key step in many acid-catalyzed reactions where aniline derivatives act as substrates, such as in Friedel-Crafts reactions or the synthesis of various heterocycles. nih.govrsc.org For instance, Brønsted acids are known to catalyze the alkylation of anilines and mediate reactions involving 2-alkynylanilines. nih.govnih.gov While in these reported cases the aniline is a reactant, its ability to interact with and be activated by Brønsted acids is clearly established. rsc.orgacs.org

The oxazoline nitrogen also has a lone pair and can act as a Lewis base. The conjugate acid of the molecule, formed upon protonation, could theoretically function as a Brønsted acid catalyst, but this application has not been specifically reported.

Precursor for Advanced Materials Science

The bifunctional nature of this compound, possessing a reactive amine group and a polymerizable oxazoline ring, makes it a valuable monomer for the synthesis of advanced polymers. This dual functionality allows for its incorporation into various polymer architectures, leading to materials with tailored properties.

Integration into Polymer Backbones or Side Chains (e.g., Polybenzoxazines)

One of the most promising applications of this compound is as a precursor for polybenzoxazines, a class of high-performance thermosetting polymers. nih.govresearchgate.netmdpi.com Polybenzoxazines are known for their excellent thermal stability, mechanical strength, low water absorption, and near-zero shrinkage during curing. nih.govmdpi.com The synthesis of benzoxazine (B1645224) monomers typically involves the Mannich condensation of a phenol, a primary amine, and formaldehyde. nih.govresearchgate.net In this context, this compound can serve as the primary amine component.

The general synthetic route to a benzoxazine monomer using this aniline derivative would involve its reaction with a phenolic compound and formaldehyde. The resulting monomer would contain the intact oxazoline ring. Subsequent thermal treatment induces the ring-opening polymerization of the benzoxazine units, forming a highly cross-linked polybenzoxazine network. nih.govmdpi.com Simultaneously, the oxazoline ring can undergo cationic ring-opening polymerization (CROP), which can be initiated by various electrophilic species, leading to the formation of poly(N-acylethyleneimine) chains. researchgate.netnih.govrsc.org This dual polymerization mechanism allows for the creation of complex interpenetrating polymer networks or the grafting of poly(amino acid)-like side chains onto the polybenzoxazine backbone, potentially enhancing properties like toughness and biocompatibility. researchgate.netresearchgate.net

The incorporation of the this compound moiety into the polybenzoxazine structure is anticipated to influence the final properties of the thermoset. For instance, the presence of the additional heterocyclic oxazoline ring could impact the cross-linking density and the thermal stability of the resulting polymer. Research on analogous systems, such as those based on bisphenol-A and aniline, has shown that the thermal decomposition of the resulting polybenzoxazines typically commences at temperatures around 300°C. researchgate.netresearchgate.net The inclusion of different functional groups can significantly alter these properties. For example, quinoxaline-based benzoxazines have demonstrated impressive thermal properties, with glass transition temperatures (Tg) as high as 418°C and char yields of 72%. nih.gov While specific data for polybenzoxazines derived from this compound is not extensively documented, the principles from related systems suggest a pathway to high-performance materials.

Table 1: Comparison of Thermal Properties of Analogous Polybenzoxazine Systems

| Benzoxazine Monomer System | Curing Temperature (°C) | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (Td10) (°C) | Char Yield (%) |

| Bisphenol-A/Aniline based | 230-250 researchgate.net | ~176 researchgate.net | ~350 researchgate.net | ~32 wikipedia.org |

| Curcumin/Aniline based | ~250 nih.gov | N/A | N/A | N/A |

| Quinoxaline/Furfurylamine based | 181-186 nih.gov | up to 418 nih.gov | 430 nih.gov | 72 nih.gov |

| Porphyrin-functionalized | ~314 nih.gov | N/A | 478 nih.gov | 66 nih.gov |

This table presents data from analogous polybenzoxazine systems to provide a comparative context for the potential properties of polymers derived from this compound. "N/A" indicates that the data was not available in the cited sources.

Contribution to Optoelectronic or Other Functional Properties

The integration of this compound into polymer structures also holds potential for the development of materials with interesting optoelectronic properties. The aniline moiety is a well-known electron-donating group, and its incorporation into conjugated polymer backbones can influence their electronic and photophysical characteristics. nih.gov Polymers containing aniline derivatives have been explored for applications in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. nih.govharvard.edu

When copolymerized with other monomers, the this compound unit can introduce functionalities that modulate the polymer's photoluminescence. nih.gov For example, the synthesis of polyamides or polyimides incorporating this monomer could lead to materials with tunable light-emitting properties. The oxazoline ring itself, while not traditionally considered a primary chromophore, can influence the polymer's morphology and intermolecular interactions, which in turn can affect the solid-state photophysical properties. acs.org

Furthermore, the amino group of the aniline moiety provides a site for further functionalization, allowing for the attachment of various chromophores or other functional groups to the polymer chain. This could enable the development of "smart" materials that respond to external stimuli. For instance, copolymers of 2-ethyl-2-oxazoline (B78409) with 2-(4-aminophenyl)-2-oxazoline have been shown to exhibit thermosensitive properties, with the phase transition temperature being dependent on the concentration of the aromatic amine units. nih.gov This suggests that polymers derived from this compound could be designed to have tunable lower critical solution temperatures (LCST), making them suitable for biomedical applications such as drug delivery systems. nih.govuni.lu

Table 2: Potential Functional Properties of Polymers Incorporating this compound

| Polymer Type | Potential Functional Property | Rationale |

| Polybenzoxazines | Enhanced Toughness | Formation of interpenetrating networks through dual polymerization of benzoxazine and oxazoline rings. |

| Polyamides/Polyimides | Tunable Photoluminescence | Incorporation of electron-donating aniline moiety and potential for further functionalization. nih.gov |

| Copolymers | Thermo-responsiveness (LCST) | Presence of both hydrophilic (oxazoline-derived) and hydrophobic (aromatic) segments. nih.govnih.gov |

| Functional Polymers | Sensing Capabilities | The aniline group can interact with analytes, leading to changes in optical or electronic properties. organic-chemistry.org |

This table outlines the potential functional properties based on the chemical structure of the monomer and findings from related polymer systems.

Utilization in Synthetic Method Development

Beyond its role as a monomer, the unique structure of this compound allows for its use in various synthetic methodologies, acting as a versatile building block for the construction of complex organic molecules.

The oxazoline ring is a well-established functional group in organic synthesis, known for its utility as a protecting group for carboxylic acids and as a directing group in stereoselective reactions. researchgate.netrsc.orgrsc.org The oxazoline moiety can be considered a masked carboxylic acid, stable to a range of reaction conditions but readily hydrolyzed back to the carboxylic acid under acidic conditions. researchgate.net This allows for transformations on other parts of the molecule without affecting the latent carboxyl functionality.

Furthermore, the oxazoline ring can act as a powerful directing group in electrophilic aromatic substitution and ortho-lithiation reactions. researchgate.netwikipedia.org In the case of this compound, the oxazoline group can direct incoming electrophiles or metalating agents to the positions ortho to it on the aniline ring. researchgate.netwikipedia.org This provides a regioselective method for the functionalization of the aromatic ring, enabling the synthesis of polysubstituted anilines that might be difficult to prepare through other routes. The amino group of the aniline moiety is a strong ortho-, para-director in electrophilic aromatic substitution, and its directing effect would compete with that of the oxazoline group, potentially leading to interesting regiochemical outcomes depending on the reaction conditions.

The bifunctional nature of this compound also makes it a suitable candidate for multicomponent reactions (MCRs). nih.govnih.gov MCRs are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. The presence of both a nucleophilic amine and a potentially electrophilic (after activation) oxazoline ring opens up possibilities for its participation in novel MCRs to generate diverse heterocyclic scaffolds.

Future Directions and Emerging Research Avenues for 4 4,5 Dihydro 1,3 Oxazol 2 Yl Aniline

Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies

The development of efficient and environmentally benign synthetic routes to 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline and its derivatives is a key area of future research. Current methods often rely on traditional condensation reactions which may require harsh conditions or generate significant waste. mdpi.com Emerging research is focusing on greener and more sustainable alternatives.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.net The application of microwave-assisted synthesis to the formation of the oxazoline (B21484) ring from nitriles and amino alcohols can significantly reduce reaction times and improve yields. researchgate.net This methodology offers a promising route for the rapid and efficient production of this compound.

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation. A rapid flow synthesis of oxazolines has been reported, which could be adapted for the continuous production of this compound. rsc.org This approach would be particularly beneficial for large-scale industrial synthesis.

Green Solvents and Catalysts: The use of environmentally friendly solvents is a cornerstone of green chemistry. Research into the use of "green" solvents like dihydrolevoglucosenone for the cationic ring-opening polymerization of 2-oxazolines is underway. chemicalbook.comchemrxiv.org While challenges remain, such as solvent reactivity, this line of inquiry could lead to more sustainable polymerization processes involving oxazoline-containing monomers. chemicalbook.comchemrxiv.org Furthermore, the development of catalyst-free methods or the use of heterogeneous, recyclable catalysts for oxazoline synthesis is a significant goal. researchgate.net

| Synthesis Method | Key Advantages | Potential for this compound |

| Microwave-Assisted | Rapid reaction times, higher yields | Efficient and scalable production |

| Flow Chemistry | Enhanced safety, automation, scalability | Continuous and industrial-scale synthesis |

| Green Solvents | Reduced environmental impact | Sustainable polymerization processes |

| Catalyst-Free/Heterogeneous Catalysis | Reduced waste, catalyst recyclability | Greener and more cost-effective synthesis |

Discovery of Unprecedented Reactivity Patterns and Mechanistic Insights

The dual functionality of this compound presents a rich landscape for exploring novel reactivity. While the individual chemistries of anilines and oxazolines are well-established, their interplay within the same molecule can lead to unprecedented reaction pathways.

Tandem Reactions: The strategic positioning of the aniline (B41778) and oxazoline moieties allows for the design of novel tandem reactions. For instance, the aniline group could act as an internal nucleophile or directing group in reactions involving the oxazoline ring, or vice versa. The development of tandem network formation by light, as demonstrated with thiol-substituted poly(2-oxazoline)s, offers a glimpse into the possibilities of creating complex architectures in a single step. mdpi.com

Unusual Reactions and Mechanistic Studies: Recent studies have highlighted unusual reactivity patterns in 2-aryl-2-oxazolines. For example, their reaction with aldehydes to form imine esters of ethanolamine (B43304) is a departure from typical oxazoline chemistry. nih.gov Detailed mechanistic studies, including kinetic and computational analyses, are crucial to understanding these novel transformations. nih.gov The stereospecific isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines further underscores the potential for discovering new synthetic routes and understanding their mechanisms. mdpi.com

Computational Modeling of Reactivity: Quantum chemical calculations can provide deep insights into the electronic structure and reactivity of this compound. sigmaaldrich.com Such studies can help to rationalize observed reactivity and predict new reaction pathways. For example, computational models can elucidate the factors governing the competition between different reaction pathways, such as Wittig rearrangement and intramolecular cyclization in related systems. mdpi.com